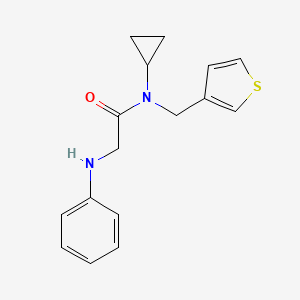![molecular formula C15H17N3O2 B7587183 4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid](/img/structure/B7587183.png)
4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid, also known as PIMBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PIMBA belongs to the class of pyrimidine-based compounds and is known for its ability to modulate the activity of various biological pathways.
作用机制
The mechanism of action of 4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid is not fully understood, but it is believed to modulate the activity of various biological pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/AKT pathway. This compound has been shown to inhibit the activity of NF-κB pathway by preventing the translocation of NF-κB to the nucleus. This compound also inhibits the activity of MAPK pathway by reducing the phosphorylation of ERK1/2 and p38. Additionally, this compound activates the PI3K/AKT pathway by increasing the phosphorylation of AKT.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
One of the advantages of using 4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid in lab experiments is its high purity and stability, which makes it suitable for various biochemical assays. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for 4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid research. One direction is to further investigate the mechanism of action of this compound and its potential targets in various biological pathways. Another direction is to explore the therapeutic potential of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, the development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential.
合成方法
The synthesis of 4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid involves a multistep process that starts with the reaction of 4-nitrobenzoic acid with ethyl acetoacetate to form 4-nitrophenylacetoacetate. This intermediate is then reacted with 2-amino-4,6-diisopropylpyrimidine to form this compound. The overall yield of the synthesis process is around 50%, and the purity of the compound can be achieved through recrystallization.
科学研究应用
4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
4-[[(6-propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10(2)13-7-14(18-9-17-13)16-8-11-3-5-12(6-4-11)15(19)20/h3-7,9-10H,8H2,1-2H3,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXAGXAEMVCSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-3-methyl-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B7587118.png)
![2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol](/img/structure/B7587125.png)

![2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7587139.png)
![3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide](/img/structure/B7587144.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B7587151.png)

![2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7587164.png)
![2-[propyl(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B7587180.png)
![(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide](/img/structure/B7587200.png)


![2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587226.png)
